Synthetic Efficiency: Quantitative Yield Protocol vs. Traditional Low-Yield Methods for 2,3-Di-3-pyridylbutane-2,3-diol
A 2023 protocol by Jaster et al. demonstrated a one-step synthesis of 2,3-di-3-pyridylbutane-2,3-diol in quantitative yield using adapted Vilsmeier conditions [1]. In contrast, traditional synthetic routes employing 3-acetylpyridine with 1-methoxy-1-(trimethylsiloxy)-2-methyl-1-propene or 1-methoxy-1-trimethylsiloxypropene achieve yields of only approximately 8% . The product was fully characterized by ¹H-, ²H-, ¹³C-NMR, as well as IR and Raman spectroscopy [1].
| Evidence Dimension | Synthetic Yield |
|---|---|
| Target Compound Data | Quantitative yield (approximately 100%) |
| Comparator Or Baseline | Traditional 3-acetylpyridine-based routes: approximately 8% yield |
| Quantified Difference | Approximately 92 percentage-point increase in yield; >12-fold improvement |
| Conditions | Target: adapted Vilsmeier conditions, one-step protocol. Comparator: reaction of 3-acetylpyridine with 1-methoxy-1-(trimethylsiloxy)-2-methyl-1-propene or 1-methoxy-1-trimethylsiloxypropene |
Why This Matters
The >12-fold yield improvement dramatically reduces per-unit procurement cost and enables practical laboratory-scale or pilot-scale synthesis, directly impacting the economic feasibility of selecting this compound for research applications.
- [1] Jaster J, Dressler E, Geitner R, Groß GA. One-Step Synthesis of 2,3-Di-3-pyridylbutane-2,3-diol in Quantitative Yield under Adapted Vilsmeier Conditions. Molbank. 2023;(2):M1654. View Source
